molecular formula C21H16ClN3O3S B2928172 3-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898439-00-4

3-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2928172
CAS No.: 898439-00-4
M. Wt: 425.89
InChI Key: PITVOPFYWNXQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound that features a quinazolinone moiety, a sulfonamide group, and a chlorinated benzene ring. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents.

    Introduction of the sulfonamide group: This step often involves the reaction of the quinazolinone derivative with a sulfonyl chloride in the presence of a base.

    Chlorination: The final step may involve the chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the quinazolinone moiety.

    Reduction: Reduction reactions could target the nitro groups if present or reduce the quinazolinone to a dihydroquinazoline.

    Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic agent for treating diseases like cancer, bacterial infections, or inflammatory conditions.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might:

    Inhibit enzyme activity: By binding to the active site or allosteric site of an enzyme.

    Modulate receptor activity: By acting as an agonist or antagonist at receptor sites.

    Disrupt cellular processes: By interfering with DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
  • 3-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
  • 2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Uniqueness

The unique combination of the quinazolinone moiety, sulfonamide group, and chlorinated benzene ring in this compound may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c1-14-23-20-8-3-2-7-19(20)21(26)25(14)17-11-9-16(10-12-17)24-29(27,28)18-6-4-5-15(22)13-18/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITVOPFYWNXQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.